2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-
Description
The compound 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- (CAS: 921074-49-9) is a brominated furan derivative with a tetrazole-containing substituent. Its molecular formula is C₁₅H₁₃BrN₅O₂, and it has a molar mass of 375.2 g/mol . Structurally, it features a furan ring substituted with a bromine atom at position 5 and a carboxamide group linked to a methylene bridge. The tetrazole moiety is further substituted with a 4-methylphenyl (p-tolyl) group at position 1.
Properties
IUPAC Name |
5-bromo-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-9-2-4-10(5-3-9)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)22-11/h2-7H,8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUJXKDFKLWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144449 | |
| Record name | 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921074-49-9 | |
| Record name | 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921074-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves the following steps:
- Preparation of the furan ring with a bromine substituent.
- Introduction of the tetrazole moiety through a cycloaddition reaction.
- Coupling of the furan and tetrazole intermediates using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of appropriate catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing ligands. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Structural Differences |
|---|---|---|---|---|---|
| Target Compound | 921074-49-9 | C₁₅H₁₃BrN₅O₂ | 375.2 | Furan, bromine, tetrazole | Reference structure |
| 5-Bromo-N-[2-[3-(2-furanyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-furancarboxamide | 1119498-24-6 | C₁₇H₁₀BrN₃O₄ | 400.18 | Furan, bromine, oxadiazole | Oxadiazole replaces tetrazole; phenyl substituent |
| 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (Target) | 921074-49-9 | C₁₅H₁₃BrN₅O₂ | 375.2 | Furan, bromine, tetrazole | Identical to target compound |
| 5-Bromo-N-((1-(3-chlorophenyl)-1H-triazol-3-yl)methyl)thiophene-2-sulfonamide | 827593-21-5 | C₁₃H₁₁BrClN₅O₂S₂ | 467.74 | Thiophene, sulfonamide, triazole | Thiophene core; sulfonamide replaces carboxamide |
Key Observations :
Core Heterocycle Variations: The target compound and its oxadiazole analog (CAS 1119498-24-6) share a brominated furan core but differ in the heterocyclic substituent (tetrazole vs. oxadiazole).
The oxadiazole analog’s phenyl substitution introduces steric bulk, which may influence binding affinity in biological targets .
Biological Implications: Tetrazoles, as seen in the target compound and angiotensin II receptor blockers (e.g., losartan, valsartan), are known for their metabolic stability and bioisosteric replacement of carboxylic acids . The absence of pharmacological data for the target compound in the provided evidence precludes direct activity comparisons.
Research Findings and Data Gaps
- Pharmacokinetic Data : The bioequivalence studies for tetrazole-containing drugs like valsartan () highlight the importance of bioavailability in drug design, but extrapolation to the target compound requires caution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
